
ZnAF-1F DA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ZnAF-1F DA is a diacetyl derivative of ZnAF-1F, a fluorescent probe used for detecting zinc ions (Zn²⁺) in biological systems. This compound is particularly useful in cellular applications due to its ability to permeate cell membranes and be hydrolyzed by esterases in the cytosol, yielding ZnAF-1F, which is retained within the cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ZnAF-1F DA involves the following steps:
Starting Material: The synthesis begins with the preparation of ZnAF-1F, which is derived from fluorescein.
Functionalization: The benzoic acid moiety of fluorescein is functionalized with N,N-bis(2-pyridylmethyl)ethylenediamine to create a zinc ion receptor.
Diacetylation: ZnAF-1F is then diacetylated to form this compound, which enhances its ability to permeate cell membranes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis of ZnAF-1F followed by diacetylation under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
ZnAF-1F DA primarily undergoes hydrolysis and complexation reactions:
Hydrolysis: In the cytosol, this compound is hydrolyzed by esterases to yield ZnAF-1F.
Complexation: ZnAF-1F forms a complex with zinc ions, resulting in a significant increase in fluorescence intensity.
Common Reagents and Conditions
Hydrolysis: Esterases in the cytosol.
Complexation: Zinc ions (Zn²⁺) in a physiological pH environment (pH 7.4).
Major Products
Hydrolysis Product: ZnAF-1F.
Complexation Product: ZnAF-1F-Zn²⁺ complex.
科学研究应用
ZnAF-1F DA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting zinc ions in various chemical reactions and environments.
Biology: Employed in cellular imaging to monitor intracellular zinc ion concentrations and dynamics.
Industry: Utilized in the development of biosensors and diagnostic tools for detecting zinc ions.
作用机制
ZnAF-1F DA exerts its effects through the following mechanism:
Cell Permeation: this compound permeates the cell membrane due to its diacetyl groups.
Hydrolysis: Once inside the cell, esterases hydrolyze this compound to release ZnAF-1F.
Zinc Ion Binding: ZnAF-1F binds to zinc ions, resulting in a significant increase in fluorescence intensity, which can be measured to determine zinc ion concentrations.
相似化合物的比较
Similar Compounds
ZnAF-1: A precursor to ZnAF-1F, with similar zinc ion detection capabilities but lower sensitivity.
ZnAF-2F: Another derivative with similar properties but different fluorescence characteristics.
Uniqueness
ZnAF-1F DA is unique due to its enhanced cell permeability and high sensitivity for zinc ion detection. Its ability to be hydrolyzed by esterases and retained within cells makes it particularly useful for intracellular zinc ion imaging .
属性
IUPAC Name |
[6'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-10-9-24(15-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDYSDKFVFVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)
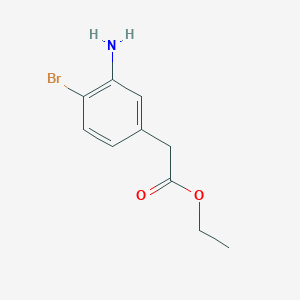
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)
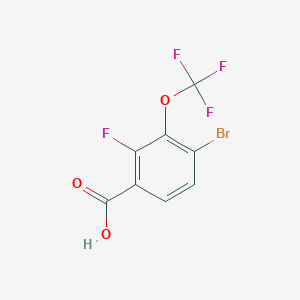
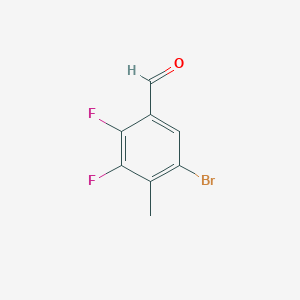
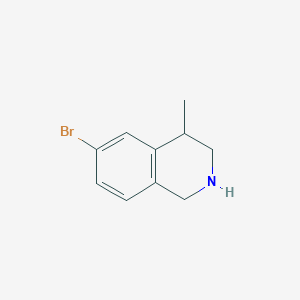
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
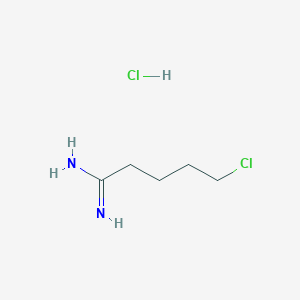
![Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353811.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6353817.png)
![Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353819.png)
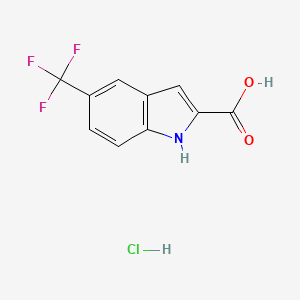
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
